molecular formula C21H27N3O3 B5519577 4-benzyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine

4-benzyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine

Cat. No.: B5519577
M. Wt: 369.5 g/mol
InChI Key: HLTXFVAPQCNSLR-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.20524173 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantitative Structure-Activity Relationship (QSAR) Analysis

A study by Slavov et al. (2004) involved the QSAR analysis of trimetazidine derivatives, focusing on the relationship between molecular structure and binding affinity to receptor sites in cells. This research is significant for understanding how modifications in the structure of compounds like 4-benzyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine can influence their biological activity, particularly in therapeutic applications such as ischemic heart disease treatment (Slavov, Djunlieva, Ilieva, & Galabov, 2004).

Improved Synthesis Methods

X. Ping (2003) described an improved synthesis method for trimetazidine hydrochloride, showcasing the potential for developing efficient synthetic routes for related compounds, including this compound. This method emphasizes lower cost, fewer steps, simpler operations, and milder reaction conditions, which are crucial for industrial-scale production (Ping, 2003).

Bifunctional Tetraaza Macrocycles Synthesis

McMurry et al. (1992) discussed the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines and their conversion to poly(amino carboxylate) chelating agents. The study highlights the utility of structural components similar to this compound in creating bifunctional chelating agents for potential medical applications, such as in diagnostic imaging or as therapeutic agents (McMurry, Brechbiel, Kumar, & Gansow, 1992).

Properties

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(2,4,6-trimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-25-18-13-20(26-2)19(21(14-18)27-3)15-22-24-11-9-23(10-12-24)16-17-7-5-4-6-8-17/h4-8,13-15H,9-12,16H2,1-3H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTXFVAPQCNSLR-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NN2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N/N2CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.